molecular formula C29H32N4O5S2 B1667686 AVE 0991 CAS No. 304462-19-9

AVE 0991

Cat. No.: B1667686
CAS No.: 304462-19-9
M. Wt: 580.7 g/mol
InChI Key: QTOZBSNPDCWHPV-UHFFFAOYSA-N
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Description

AVE 0991 is a non-peptide, orally active agonist of the angiotensin-(1-7) [Ang-(1-7)] receptor Mas. It mimics the beneficial effects of Ang-(1-7), a heptapeptide component of the renin-angiotensin system (RAS), while offering superior pharmacokinetic properties due to its resistance to proteolytic degradation . This compound exhibits anti-inflammatory, anti-apoptotic, anti-fibrotic, and antioxidant effects, with demonstrated efficacy in preclinical models of cardiovascular, renal, metabolic, and neurological diseases . Its mechanism of action involves binding to the Mas receptor, activating downstream pathways such as PKA/CREB/UCP-2 and promoting autophagy in astrocytes .

Properties

IUPAC Name

1-ethyl-3-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5S2/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOZBSNPDCWHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184526
Record name AVE-0991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304462-19-9
Record name AVE-0991
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVE-0991
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVE-0991
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68JR6NCI7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Suzuki Coupling: Limitations and Moderate Yields

Initial attempts to synthesize this compound employed Suzuki-Miyaura coupling, leveraging the reaction’s reputation for mild conditions and functional group tolerance. The protocol involved reacting the bromoimidazole 2 with a thiopheneboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system of toluene and water. Despite these advantages, yields remained suboptimal, averaging 40–50%.

Key challenges included:

  • Boronic acid instability : The thiopheneboronic acid exhibited sensitivity to protodeboronation under prolonged heating, leading to diminished reactivity.
  • Competitive side reactions : Homocoupling of the boronic acid and residual halogenation of the imidazole were observed, necessitating stringent control of catalyst loading and reaction time.

Stille Coupling: Enhanced Efficiency and Scalability

In contrast, Stille coupling between the bromoimidazole 2 and stannane 3 proved superior, achieving yields up to 64% under optimized conditions. The reaction utilized Pd₂(dba)₃ as the catalyst with tri-o-tolylphosphine (P(o-Tol)₃) as the ligand in dimethylacetamide (DMA) at 100°C. The stannane’s stability under these conditions minimized side reactions, while the electron-rich phosphine ligand enhanced catalytic activity.

Table 1: Comparative Analysis of Suzuki and Stille Reaction Conditions

Parameter Suzuki Reaction Stille Reaction
Catalyst Pd(PPh₃)₄ Pd₂(dba)₃/P(o-Tol)₃
Coupling Partners Bromoimidazole + Boronic Acid Bromoimidazole + Stannane
Solvent Toluene/Water Dimethylacetamide (DMA)
Temperature 80°C 100°C
Yield 40–50% 58–64%
Scalability Challenges Boronic acid decomposition Stannane toxicity management

Large-Scale Synthesis: Industrial Adaptation

The transition from laboratory-scale synthesis to kilogram-scale production required addressing several practical challenges. Aventis Pharma Deutschland GmbH’s reported protocol highlights the following steps:

  • Building Block Preparation :

    • The imidazole 2 was synthesized via bromination of 4-methylimidazole using N-bromosuccinimide (NBS) in acetonitrile, achieving 85% purity after recrystallization.
    • The thiophene stannane 3 was prepared through lithiation of 2-bromothiophene followed by quenching with trimethyltin chloride, yielding 78% after distillation.
  • Coupling Reaction Optimization :

    • A 500 L reactor was charged with 2 (1.2 equiv), 3 (1.0 equiv), Pd₂(dba)₃ (0.5 mol%), and P(o-Tol)₃ (2 mol%) in DMA. The mixture was heated to 100°C for 18 hours, achieving 64% isolated yield after workup.
  • Downstream Processing :

    • The crude product was purified via silica gel chromatography, followed by crystallization from ethyl acetate/hexane to obtain this compound with >99% purity.

Table 2: Large-Scale Synthesis Parameters

Step Conditions Yield/Purity
Imidazole Bromination NBS, CH₃CN, 0°C → RT, 12 h 85% (after crystallization)
Thiophene Stannane n-BuLi, THF, −78°C; SnMe₃Cl 78% (distilled)
Stille Coupling Pd₂(dba)₃, P(o-Tol)₃, DMA, 100°C, 18 h 64% isolated
Final Purification Chromatography → Crystallization >99% purity

Synthesis of 14C-Labeled this compound for Pharmacological Studies

Radiolabeled this compound (¹⁴C-1a ) was synthesized to facilitate metabolic and pharmacokinetic studies. The ¹⁴C isotope was introduced at the methyl group of the imidazole building block 2 via a modified bromination step using ¹⁴C-labeled NBS. Subsequent Stille coupling with 3 yielded the labeled product, which was purified to radiochemical purity >98% using reverse-phase HPLC.

This approach ensured uniform isotopic distribution, critical for accurate tracer studies. The specific activity of ¹⁴C-1a was reported as 55 mCi/mmol, enabling sensitive detection in in vivo models.

Optimization Challenges and Solutions

Catalyst Deactivation

Early iterations of the Stille reaction suffered from palladium black formation, reducing catalytic efficiency. This was mitigated by:

  • Ligand Optimization : Switching from PPh₃ to P(o-Tol)₃ improved catalyst stability at elevated temperatures.
  • Oxygen Exclusion : Rigorous degassing of solvents and inert atmosphere maintenance minimized oxidative deactivation.

Toxicity and Environmental Concerns

The use of toxic stannanes in large-scale synthesis posed disposal challenges. Aventis implemented a closed-loop system for tin waste recovery, reducing environmental impact.

Applications and Implications of Synthetic Advances

The robust synthesis of this compound has enabled extensive preclinical evaluation. Studies demonstrate its efficacy in attenuating renal ischemia-reperfusion injury, pulmonary remodeling in asthma models, and cardiac hypertrophy. The availability of kilogram-scale quantities supports ongoing investigations into its therapeutic potential, while the ¹⁴C-labeled variant aids in elucidating its pharmacokinetic profile.

Chemical Reactions Analysis

AVE 0991 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols and amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Cardiovascular Applications

AVE 0991 has been extensively studied for its cardioprotective and antihypertensive effects. Key findings from various studies include:

  • Cardiac Remodeling and Hypertension : In a study involving Fischer rats with renovascular hypertension, treatment with this compound resulted in reduced fibrosis and inflammation, improved cardiac weight, and enhanced baroreflex sensitivity, demonstrating its potential in managing hypertension and cardiac remodeling .
  • Myocardial Infarction : Research on normotensive Sprague-Dawley rats subjected to coronary artery ligation showed that this compound attenuated cardiac hypertrophy and improved cardiac function post-myocardial infarction. The treatment led to a significant reduction in cardiac weight and enhanced systolic function .
  • Isoproterenol-Induced Cardiac Dysfunction : In experiments involving isoproterenol-treated Wistar rats, this compound effectively prevented myocardial hypertrophy and collagen deposition, thereby preserving cardiac function .

Renal Applications

This compound also exhibits promising effects in renal health, particularly in conditions such as acute kidney injury (AKI):

  • Acute Kidney Injury : Studies indicate that this compound can mitigate renal damage induced by ischemia/reperfusion injury. It reduces oxidative stress and inflammation in renal tissues, thereby preserving kidney function .
  • Cisplatin-Induced Nephrotoxicity : Research has shown that this compound may alleviate cisplatin-induced acute kidney injury by enhancing nitric oxide production and reducing oxidative stress markers, thus protecting renal function .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound:

  • Neuroinflammation : In aged rats undergoing surgery, treatment with this compound was found to reduce neuroinflammation and restore blood-brain barrier integrity, suggesting its potential role in neuroprotection following surgical stress .

Summary of Key Findings

The following table summarizes key studies on the applications of this compound:

Author/YearTitleExperimental ModelKey Findings
Cunha et al., 2013Cardioprotective effects of this compoundFischer rats with renovascular hypertensionReduced fibrosis/inflammation; improved cardiac weight/baroreflex sensitivity.
Zeng et al., 2010Effects on myocardial infarctionNormotensive Sprague-Dawley ratsAttenuated hypertrophy; improved cardiac function post-infarction.
Ferreira et al., 2007Isoproterenol-induced cardiac dysfunctionWistar ratsPrevented myocardial hypertrophy; improved overall cardiac function.
Jiang et al., 2018Renal protection against ischemia/reperfusion injuryVarious animal modelsReduced oxidative stress/inflammation; preserved kidney function.
Santos & Ferreira, 2006Neuroprotective effects after surgeryAged ratsReduced neuroinflammation; restored blood-brain barrier integrity.

Mechanism of Action

AVE 0991 exerts its effects by acting as an agonist of the angiotensin-(1-7) receptor, also known as the Mas receptor. It binds to the receptor with high affinity, leading to the activation of downstream signaling pathways. This activation results in the release of nitric oxide and other bioactive molecules, which mediate the compound’s anti-inflammatory, anti-apoptotic, and anti-oxidant effects . The molecular targets and pathways involved include the nitric oxide synthase pathway and the inhibition of the NLRP3 inflammasome .

Comparison with Similar Compounds

Pharmacological Properties

Parameter AVE 0991 Ang-(1-7)
Structure Non-peptide synthetic compound Endogenous heptapeptide
Oral Bioavailability High (orally active) Low (rapidly degraded by peptidases)
Binding Affinity (IC₅₀) 21 ± 35 nM (Mas receptor in endothelial cells) 220 ± 280 nM (Mas receptor in endothelial cells)
NO Release 5× higher bioactive NO release compared to Ang-(1-7) Lower NO release efficiency
Superoxide Production Minimal O₂⁻ production, similar to Ang-(1-7) Minimal O₂⁻ production

Therapeutic Efficacy

  • Cardiovascular Protection: this compound reduces atherosclerosis in apoE-knockout mice by 48% (cross-sectional lesion area) , comparable to Ang-(1-7) but with sustained effects due to oral dosing. Both compounds lower blood pressure and improve endothelial function, but this compound shows superior renal protection in diabetic models by normalizing glucose/lipid metabolism .
  • Neuroprotection: In subarachnoid hemorrhage (SAH) models, this compound reduces oxidative stress and neuronal apoptosis via the Mas/PKA/CREB/UCP-2 pathway, improving neurobehavioral scores by 40–60% . Ang-(1-7) requires intranasal administration for similar effects . In Alzheimer’s disease (AD), this compound suppresses astrocyte-mediated neuroinflammation by upregulating autophagy, reducing IL-1β, IL-6, and TNF-α by 50–70% . Ang-(1-7) lacks comparable autophagy-modulating data in AD models.
  • Renal and Metabolic Effects :

    • This compound and Ang-(1-7) both reduce renal fibrosis and albuminuria, but this compound’s antidiuretic effect (1669 ± 231 mOsm/kg H₂O vs. 681 ± 166 mOsm/kg H₂O in controls) is fully blocked by the Mas antagonist A-779, confirming receptor specificity .

Mechanistic Differences

  • This compound’s effects are partially dependent on AT₂ receptors in the kidney, suggesting cross-talk between Mas and other RAS receptors .
  • Ang-(1-7) lacks significant AT₂-mediated interactions, highlighting this compound’s broader receptor modulation .

Comparison with Other RAS Modulators

While ACE inhibitors (e.g., captopril) and AT₁ receptor blockers (e.g., losartan) target Ang II pathways, this compound uniquely activates the ACE2/Ang-(1-7)/Mas axis, offering distinct advantages:

  • Anti-Fibrotic Effects :

    • This compound reverses airway remodeling in asthma models, reducing IL-5 by 30% and increasing IL-10 by 40% . ACE inhibitors primarily reduce inflammation without targeting structural remodeling.
  • Cancer Cachexia :

    • This compound slows tumor growth and attenuates muscle wasting via orexigenic effects, preserving fast-twitch muscle fibers . Traditional RAS modulators lack such dual benefits.

Limitations and Contrasting Findings

  • Context-Dependent Efficacy :

    • In ischemic stroke models, this compound failed to improve functional outcomes in vivo despite protecting neurons in vitro . This contrasts with Ang-(1-7)’s inconsistent neuroprotection across models.
  • Dose Sensitivity :

    • In SAH, only intermediate this compound doses (0.9 mg/kg) improved both motor and cognitive outcomes, highlighting narrow therapeutic windows .

Biological Activity

AVE 0991 is a non-peptide agonist of the angiotensin-(1–7) receptor, specifically targeting the Mas receptor. This compound mimics the actions of angiotensin-(1–7), a peptide known for its vasodilatory and protective effects on cardiovascular and renal systems. Research has demonstrated that this compound possesses significant biological activity, influencing various physiological processes, particularly in the context of cardiovascular health and inflammatory responses.

This compound operates primarily through the activation of the Mas receptor, leading to a cascade of beneficial effects including:

  • Vasodilation : this compound induces relaxation of vascular smooth muscle, contributing to lower blood pressure and improved blood flow.
  • Anti-inflammatory Effects : It reduces neuroinflammation and oxidative stress, which are critical in conditions like hypertension and diabetes.
  • Cardioprotection : The compound has been shown to mitigate cardiac remodeling and fibrosis, enhancing heart function post-injury.

Cardiovascular Effects

Numerous studies have highlighted the cardioprotective properties of this compound:

  • Cunha et al. (2013) demonstrated that this compound reduced cardiac fibrosis and improved baroreflex sensitivity in renovascular hypertensive rats, indicating its potential role in managing hypertension.
  • Zeng et al. (2010) reported that treatment with this compound post-myocardial infarction improved cardiac function and reduced hypertrophy in normotensive rats.
StudyExperimental ModelFindings
Cunha et al., 2013Fischer rats with renovascular hypertensionReduced fibrosis, improved baroreflex sensitivity
Zeng et al., 2010Normotensive Sprague-Dawley rats with coronary artery ligationAttenuated hypertrophy, improved cardiac function
Carvalho et al., 2007Normotensive Wistar ratsImproved bradykinin action via MAS receptor activation

Effects on Diabetes

This compound has also shown promise in addressing diabetic complications:

  • A study published in November 2023 indicated that this compound improved endothelial function in diabetic rats by enhancing vasodilatory responses and alleviating endothelial dysfunction caused by high blood glucose levels .

Neuroprotective Properties

Research has indicated that this compound may protect against neuroinflammation:

  • In a study focused on aged rats undergoing surgery, this compound treatment significantly reduced neuroinflammation markers and restored blood-brain barrier integrity, thereby improving cognitive functions post-surgery .

Study on Diabetic Endothelial Dysfunction

In a controlled experiment involving diabetic rats:

  • Method : Rats were treated with this compound (576 µg/kg/day) for two weeks after diabetes induction via streptozotocin.
  • Results : The treatment significantly improved relaxation responses in thoracic aorta and corpus cavernosum tissues compared to untreated diabetic controls, demonstrating its effectiveness in reversing endothelial dysfunction .

Q & A

Q. What experimental models are commonly used to study AVE 0991’s cardiovascular effects, and how are they optimized?

this compound is frequently evaluated in normotensive and hypertensive rodent models, such as isoproterenol-induced cardiac dysfunction () or apoE knockout mice for atherosclerosis studies ( ). Key parameters include systolic pressure, collagen deposition, and myocardial hypertrophy. To optimize these models, researchers standardize dosing (e.g., 0.58 nmol/g in mice for renal effects) and employ antagonists (e.g., Ang II antagonists) to confirm specificity .

Q. How is this compound’s binding affinity to the Mas receptor quantified in vitro?

Competitive binding assays using bovine aortic endothelial cells are standard. This compound displaces [125I]-Ang-(1-7) with an IC50 of 21 nM, compared to 220 nM for Ang-(1-7) itself. This protocol includes membrane preparation, radioligand incubation, and nonlinear regression analysis to calculate IC50 values .

Q. What methodologies are used to assess this compound’s impact on nitric oxide (NO) and oxidative stress?

Electrochemical nanosensors measure NO and superoxide (O2−) release simultaneously on endothelial cell surfaces. For example, this compound (10 µM) induces NO peaks of ~295 nM, with O2− levels ~18 nM, validated via NO synthase inhibitors (e.g., L-NAME) and bradykinin B2 receptor blockers .

Q. How do researchers standardize dosing for in vivo studies of this compound’s anti-inflammatory effects?

Doses range from 1 mg/kg/day in asthma models () to 0.58 nmol/g in renal studies ( ). Route of administration (oral, intraperitoneal) and pharmacokinetic profiling (e.g., plasma half-life) are critical for reproducibility. Co-administration with Mas receptor knockout models confirms target specificity .

Advanced Research Questions

Q. How can conflicting data on this compound’s dose-dependent effects in renal studies be resolved?

In acute protocols, low-dose this compound enhances renal plasma flow (RPF) in sham rats, but high doses reduce efficacy, possibly due to hemodynamic shifts ( ). Researchers should integrate telemetry for real-time blood pressure monitoring and use crossover study designs to isolate dose-specific effects .

Q. What mechanisms explain this compound’s dual modulation of NO and O2−, and how does receptor cross-talk influence this?

this compound’s NO release is partially inhibited by AT1 (EXP 3174) and AT2 (PD 123,177) antagonists, suggesting interplay between Mas and angiotensin receptors. Computational modeling of receptor dimerization and siRNA knockdown of AT1/AT2 can clarify these pathways .

Q. Why does this compound show limited efficacy in CHF models despite cardioprotective effects in hypertension?

In heart failure (CHF) rats, Ang-(1-7)/Mas signaling is downregulated. Transcriptomic analysis of Mas receptor expression and co-treatment with ACE2 activators (e.g., diminazene) may restore responsiveness to this compound .

Q. How can this compound’s neuroprotective effects be rigorously assessed in aging models?

Studies in aged rats with postoperative neurocognitive decline use intranasal this compound to bypass the blood-brain barrier (BBB). Endpoints include IgG extravasation (BBB integrity), MMP-9/TIMP-3 balance, and Morris water maze performance. Inclusion of sham + AVE control groups is debated but often omitted due to prior evidence of minimal baseline effects .

Q. What strategies address disparities in this compound’s anti-fibrotic outcomes across organ systems?

Liver vs. cardiac fibrosis models reveal tissue-specific TGF-β/Smad signaling modulation. Spatial transcriptomics and single-cell RNA sequencing can identify organ-specific Mas receptor interactomes and downstream effectors (e.g., collagen I/III ratios) .

Q. How can preclinical findings on this compound’s therapeutic potential be translated to clinical trials?

Despite efficacy in arthritis ( ) and atherosclerosis ( ), no clinical trials exist. Researchers propose phase I trials focusing on pharmacokinetics in healthy volunteers, leveraging oral bioavailability data ( ) and biomarker panels (e.g., NO metabolites, inflammatory cytokines) .

Methodological Considerations

  • Data Contradictions : Use meta-analysis frameworks (e.g., PRISMA) to reconcile conflicting results, emphasizing study design heterogeneity (e.g., species, disease stage) .
  • Experimental Design : Integrate sham controls, dose-ranging studies, and mechanistic probes (e.g., receptor antagonists) to validate specificity .
  • Reporting Standards : Adopt ARRIVE guidelines for animal studies, detailing sample size justification, randomization, and blinding .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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